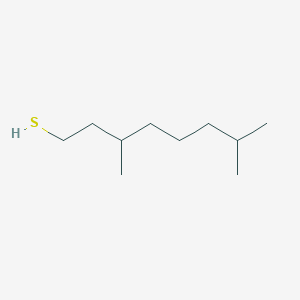
3,7-Dimethyloctane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloctane-1-thiol is an organic compound with the molecular formula C10H22S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea, followed by hydrolysis. The reaction proceeds as follows:
- The alkyl halide reacts with thiourea to form an alkyl isothiourea salt.
- The alkyl isothiourea salt is then hydrolyzed with a base to yield the desired thiol .
Another method involves the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an SN2 reaction, where the halide is replaced by the thiol group .
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyloctane-1-thiol undergoes several types of chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc and hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Thiol-substituted compounds.
Aplicaciones Científicas De Investigación
3,7-Dimethyloctane-1-thiol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloctane-1-thiol involves its ability to participate in redox reactions and nucleophilic substitution reactions. In redox reactions, the thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This interconversion is crucial in maintaining the redox balance in biological systems . In nucleophilic substitution reactions, the thiol group acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Octanethiol: Similar in structure but lacks the methyl groups at positions 3 and 7.
3,7-Dimethyloctane: Similar carbon backbone but lacks the thiol group.
3,7-Dimethyloctan-1-ol: Contains a hydroxyl group (-OH) instead of a thiol group (-SH).
Uniqueness
3,7-Dimethyloctane-1-thiol is unique due to the presence of both the thiol group and the specific methyl substitutions at positions 3 and 7. These structural features influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propiedades
Número CAS |
138077-76-6 |
|---|---|
Fórmula molecular |
C10H22S |
Peso molecular |
174.35 g/mol |
Nombre IUPAC |
3,7-dimethyloctane-1-thiol |
InChI |
InChI=1S/C10H22S/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
RQWWXOUTWRSURG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


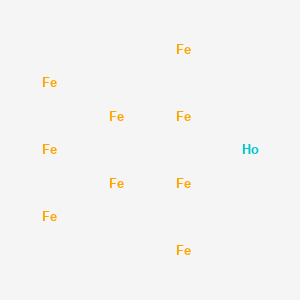
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
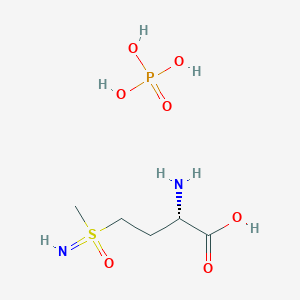
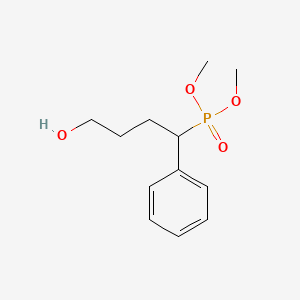
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

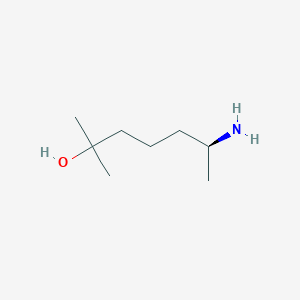

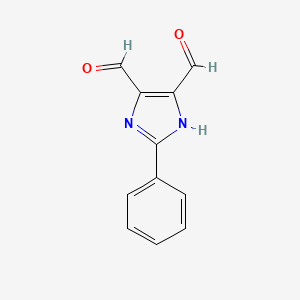
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)


